1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Description
1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound has been a part of studies focused on synthesizing novel molecules that exhibit significant biological activities. For instance, the synthesis of furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases, including bis(1,2,4-triazole) Mannich bases, has shown promising in vitro and in vivo fungicidal activity against several plant fungi. Notably, compounds with trifluoromethyl groups exhibited superior activity compared to methyl-containing ones. Some of these synthesized compounds demonstrated comparable activity to commercial fungicides and possessed good herbicidal activity against Brassica campestris. However, their insecticidal activity against the oriental armyworm was deemed poor, suggesting a potential for further optimization in agrochemical applications (Wang et al., 2015).
Pharmacological Evaluation
Another study explored the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, revealing their antidepressant and antianxiety properties. The study elaborated on the chemical synthesis starting from 2-acetylfuran and through several steps, leading to compounds with significant activity in behavioral models for depression and anxiety, thus indicating potential therapeutic applications (J. Kumar et al., 2017).
Anticancer Activity
Research into heteroleptic platinum(II) dithiocarbamates incorporating the furan-2-carbonyl)piperazine moiety has shown that these complexes exhibit strong anticancer activity. Their square planar structure, with steric hindrance from aromatic C–H groups of the phosphine ligand, demonstrated significant DNA-binding capabilities and effectiveness against various cancer cell lines, suggesting potential in chemotherapy (Amir et al., 2016).
Enantioseparation and Drug Development
The compound has also been studied in the context of enantioseparation, which is crucial for the preparation of chiral drugs like doxazosin, an antihypertensive medication. Research into the enantioseparation of intermediates like benzodioxane-2-carbonyl)piperazine is pivotal for synthesizing chiral versions of existing pharmaceuticals, thereby enhancing their efficacy and reducing side effects (Yu, 2005).
Properties
IUPAC Name |
furan-2-yl-[4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(14-5-3-11-23-14)19-7-9-20(10-8-19)18(22)16-12-13-4-1-2-6-15(13)24-16/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRUILUONLGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.